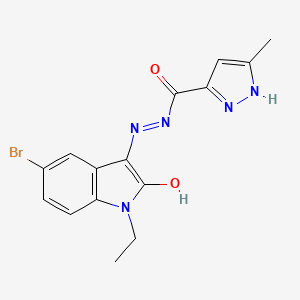![molecular formula C15H15N3O3 B6136425 3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione](/img/structure/B6136425.png)
3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in various cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. In addition, this compound has been shown to have anti-microbial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione in lab experiments is its potential as a therapeutic agent for various diseases. This compound has shown promising results in various studies and has the potential to be developed into a therapeutic drug. However, one of the main limitations of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of 3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione. One potential direction is the further study of its anti-inflammatory and anti-cancer properties. This compound has shown promising results in various studies and may have potential as a therapeutic agent for various diseases. Another potential direction is the study of its mechanism of action. Understanding the mechanism of action of this compound may lead to the development of more effective therapeutic agents. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of 3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate and 4,6-dichloropyrimidine in the presence of a base. This reaction results in the formation of the intermediate compound, which is then treated with hydroxylamine hydrochloride to obtain the final product.
Aplicaciones Científicas De Investigación
3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione has shown potential applications in various scientific research areas. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential as a therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
3,7,7-trimethyl-1-pyridin-2-yl-8H-oxepino[4,3-c]pyrazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-12-10(8-15(2,3)14(20)21-13(12)19)18(17-9)11-6-4-5-7-16-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMJFHBOKUUPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)OC(=O)C(C2)(C)C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,7-trimethyl-1-(pyridin-2-yl)-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea](/img/structure/B6136343.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B6136349.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6136364.png)
![N-[4-(dimethylamino)phenyl]-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6136369.png)
![N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B6136373.png)
![N-(2,5-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6136380.png)

![methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6136393.png)
![1'-benzyl-N-[2-(4-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6136399.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B6136404.png)
![3-methyl-4-(4-propoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6136413.png)
![N-benzyl-N-[2-(dimethylamino)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136432.png)
![4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B6136437.png)
![6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6136446.png)